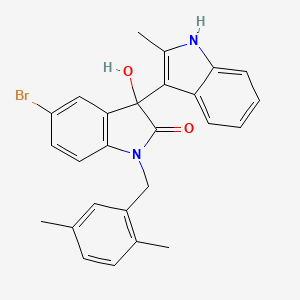
N'-cyclopentylidene-4-(decyloxy)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-cyclopentylidene-4-(decyloxy)benzohydrazide is a chemical compound belonging to the class of benzohydrazides. Benzohydrazides are known for their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties . This compound is characterized by the presence of a cyclopentylidene group and a decyloxy group attached to a benzohydrazide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclopentylidene-4-(decyloxy)benzohydrazide typically involves the condensation of 4-(decyloxy)benzohydrazide with cyclopentanone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the cyclopentylidene moiety .
Industrial Production Methods
While specific industrial production methods for N’-cyclopentylidene-4-(decyloxy)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-cyclopentylidene-4-(decyloxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyclopentylidene group to a cyclopentyl group.
Substitution: The benzohydrazide core can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of cyclopentylidene oxides.
Reduction: Formation of N’-cyclopentyl-4-(decyloxy)benzohydrazide.
Substitution: Formation of substituted benzohydrazide derivatives.
Scientific Research Applications
N’-cyclopentylidene-4-(decyloxy)benzohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-cyclopentylidene-4-(decyloxy)benzohydrazide involves its interaction with various molecular targets. The compound can inhibit specific enzymes, such as urease, by binding to the active site and preventing substrate access. This inhibition is facilitated by the presence of electron-donating groups in the benzohydrazide core, which enhance binding affinity .
Comparison with Similar Compounds
Similar Compounds
- N’-benzylidene-4-tert-butylbenzohydrazide
- N’-cyclopentylidene-4-methylbenzenesulfonohydrazide
- N’-benzylidene-2-hydroxymethylbenzohydrazide
Uniqueness
N’-cyclopentylidene-4-(decyloxy)benzohydrazide is unique due to the presence of the decyloxy group, which imparts specific lipophilic properties. This enhances its ability to interact with lipid membranes and potentially increases its bioavailability compared to other benzohydrazide derivatives .
Properties
Molecular Formula |
C22H34N2O2 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-(cyclopentylideneamino)-4-decoxybenzamide |
InChI |
InChI=1S/C22H34N2O2/c1-2-3-4-5-6-7-8-11-18-26-21-16-14-19(15-17-21)22(25)24-23-20-12-9-10-13-20/h14-17H,2-13,18H2,1H3,(H,24,25) |
InChI Key |
OLRORJULMOMDME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11564491.png)
![O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} dipropylcarbamothioate](/img/structure/B11564493.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(2,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11564496.png)
![(3E)-N-benzyl-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11564501.png)

![2-(2-Cyanophenoxy)-N'-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11564515.png)
![1-[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetone](/img/structure/B11564516.png)
![4-bromo-2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol](/img/structure/B11564526.png)
![4-bromo-2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol](/img/structure/B11564532.png)
![Benzyl [(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetate](/img/structure/B11564534.png)
![2-(4-Chlorophenoxy)-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11564536.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11564539.png)
![2-ethoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate (non-preferred name)](/img/structure/B11564542.png)
![N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11564552.png)
